molecular formula C7H17NO3 B8512931 Methoxyethyldiethanolamine

Methoxyethyldiethanolamine

Cat. No. B8512931
M. Wt: 163.21 g/mol
InChI Key: LANTZOPUEMHZGG-UHFFFAOYSA-N
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Patent
US04436664

Procedure details

The above named compound was prepared by the procedure described in Example 1 for N-allyldiethanolamine, using 0.5 mol of diethanolamine, 0.55 mol of 2-methoxyethyl tosylate and 29.15 g of sodium carbonate. After workup the crude product was fractionally distilled and the fraction boiling from 90°-110° at 0.1 mm was collected. N-(2-Methoxyethyl)diethanolamine, i.e.,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.55 mol
Type
reactant
Reaction Step Three
Quantity
29.15 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:8][CH2:9][OH:10])[CH2:5][CH2:6][OH:7])[CH:2]=C.N(CCO)C[CH2:13][OH:14].S(C1C=CC(C)=CC=1)(OCCOC)(=O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:13][O:14][CH2:2][CH2:1][N:4]([CH2:8][CH2:9][OH:10])[CH2:5][CH2:6][OH:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N(CCO)CCO
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
N(CCO)CCO
Step Three
Name
Quantity
0.55 mol
Type
reactant
Smiles
S(=O)(=O)(OCCOC)C1=CC=C(C)C=C1
Step Four
Name
Quantity
29.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared by the procedure
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled
CUSTOM
Type
CUSTOM
Details
boiling from 90°-110° at 0.1 mm
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
Smiles
COCCN(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.